(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c20-24(21,14-12-16-7-3-1-4-8-16)19-13-11-18(15-19)25(22,23)17-9-5-2-6-10-17/h1-10,12,14,18H,11,13,15H2/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJRXMCSUGKEG-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced through a similar sulfonylation reaction using styrylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonyl-containing enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with spiro-pyrrolidine derivatives and sulfonamide-containing molecules. Key comparisons include:
Key Observations :
- Sulfonyl Groups: The dual sulfonyl groups in the target compound likely enhance its electrophilicity and hydrogen-bonding capacity compared to mono-sulfonyl analogs like the ethyl spiro-pyrrolidine in .
- Stereochemical Impact : The (E)-styrylsulfonyl group may impose steric constraints, differentiating it from saturated or (Z)-configured analogs.
Crystallographic and Conformational Analysis
provides bond-length data for a phenylsulfonyl spiro-pyrrolidine:
- C–S Bond Length : 1.76–1.80 Å (consistent with sulfonamide linkages).
- Dihedral Angles : The spiro junction induces a tetrahedral geometry, with angles near 109.5° at the pyrrolidine nitrogen .
- Comparison : The target compound’s styrylsulfonyl group may introduce planar rigidity, altering packing efficiency compared to bulkier substituents like triisopropylsilyl groups in .
Biological Activity
(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine ring substituted with phenylsulfonyl and styrylsulfonyl groups. Its molecular formula is C18H18N2O4S2, and it has a molecular weight of 378.47 g/mol. The presence of sulfonyl groups is significant as they are often associated with enhanced biological activity.
Antibacterial Activity
Research indicates that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, a study highlighted that related sulfonamide derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 10 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 10 |
| Related sulfonamide derivative | B. subtilis | 10 |
The SAR studies suggest that the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity, which may also apply to this compound .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies have reported that similar pyrrolidine derivatives exhibit cytotoxic effects by inducing apoptosis in cancer cells. For example, compounds derived from pyrrolidine structures have shown IC50 values in the low micromolar range against breast cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrrolidine derivative | MCF-7 (breast cancer) | 0.189 |
| Pyrrolidine derivative | HepG2 (liver cancer) | 1.04 |
Mechanistically, these compounds may modulate the expression of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2, leading to increased apoptotic cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in bacterial resistance and cancer cell proliferation. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, while the pyrrolidine ring may interact with various cellular receptors involved in apoptosis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Studies : A study reported that a series of arylsulfonamide derivatives showed potent antibacterial effects against multidrug-resistant strains of S. aureus, emphasizing the role of sulfonamide groups in enhancing bioactivity .
- Cytotoxicity Assays : In vitro assays demonstrated that pyrrolidine derivatives could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis induction .
Q & A
Q. What synthetic methodologies are most effective for preparing (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine?
The synthesis involves multi-step strategies, including [3+2] cycloaddition and selective functionalization. For example, acid-catalyzed cycloaddition of a vinyl sulfone intermediate with a silylated amine (e.g., N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine) forms the pyrrolidine core . Subsequent steps include chiral resolution via supercritical fluid chromatography (SFC) and global deprotection to isolate the desired enantiomer. Key reagents like DAST (diethylaminosulfur trifluoride) enable fluorination, while BOP-mediated coupling introduces carboxylate groups .
Q. How is the stereochemical integrity of the compound validated during synthesis?
Chiral separation using SFC is critical for isolating enantiomers. Post-synthesis, single-crystal X-ray diffraction (e.g., CCDC 1896035) confirms absolute configuration and stereochemical purity. Complementary techniques like chiral HPLC and NMR analysis with chiral shift reagents can further validate stereochemistry .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR identifies sulfonyl groups (δ ~3.1–3.5 ppm for SO₂ protons) and styryl double bonds (δ ~6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangement, hydrogen-bonding motifs (e.g., R₂²(20) motifs in crystal packing), and torsional angles .
Advanced Research Questions
Q. How do structural modifications influence selectivity against nuclear receptors like PXR and LXR?
Initial analogs (e.g., cyclopentylsulfone 3) showed off-target activity against PXR and LXR due to hydrophobic interactions. Introducing a perfluoroisopropyl group and optimizing the sulfonyl substituents reduced off-target binding by steric hindrance and electronic effects. Radioligand displacement assays and molecular docking studies are used to quantify selectivity .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal stability assays).
- Tissue Distribution Studies : Radiolabeled compounds track accumulation in target tissues.
- Mechanistic In Vivo Models : For example, IL-23-induced acanthosis mouse models evaluate dose-dependent efficacy, while cytokine profiling (e.g., IL-17/IL-22) correlates with target engagement .
Q. How does stereochemistry impact biological activity in RORγt inverse agonism?
The R-enantiomer of pyrrolidinylsulfone derivatives exhibits superior RORγt binding (IC₅₀ < 10 nM) compared to the S-enantiomer, attributed to optimal hydrophobic packing in the ligand-binding domain. Enantiomer-specific activity is validated using cellular reporter assays (e.g., Gal4-RORγt luciferase) .
Q. What strategies mitigate metabolic instability of the styrylsulfonyl moiety?
- Isosteric Replacement : Substitute the styryl group with heterocyclic rings (e.g., pyridine) to reduce oxidative metabolism.
- Deuterium Labeling : Stabilize vulnerable C-H bonds (e.g., α-to-sulfonyl positions).
- Prodrug Design : Mask sulfonyl groups as esters or amides to enhance metabolic half-life .
Q. How are computational methods integrated into lead optimization?
- Molecular Dynamics Simulations : Predict binding poses in RORγt’s orthosteric pocket.
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications.
- ADMET Prediction : Tools like Schrödinger’s QikProp estimate logP, solubility, and CYP inhibition .
Data Analysis & Contradictions
Q. How are conflicting solubility data reconciled during formulation studies?
Q. What methods validate target engagement in complex biological matrices?
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of RORγt in Jurkat T-cells.
- Chemical Proteomics : Use photoaffinity probes to map binding sites in primary immune cells.
- SPR Biosensing : Quantify binding kinetics (kₐₙ/kₒff) in serum-containing buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
